DiD
Overview
Description
DiD (dithiothreitol) is a reducing agent used in scientific research to break down disulfide bonds in proteins. It is a widely used tool in biochemistry and molecular biology, as it can be used to isolate, purify, and study proteins. DiD is a water-soluble, white, crystalline solid with a molecular weight of 154.25 g/mol. It is also known as Cleland's reagent, as it was first synthesized by Nobel laureate John Cleland in 1961.
Scientific Research Applications
Application in Science of Science and Bibliometrics
DiD methodology has become increasingly prevalent in the science of science and bibliometric studies. Huang, Tian, and Ma (2023) demonstrated its use in evaluating the scientific performance of Nobel laureates compared to their coauthors, highlighting the unbiased estimations it can provide under certain conditions like the common trend assumption. They also suggested matching techniques as a pre-selecting step to improve DID accuracy, emphasizing its practicality in these fields (Huang, Tian, & Ma, 2023).
Improved Causal Inference in Time-Series Data
Xu (2016) explored the use of DID for causal inference in time-series cross-sectional data. This study proposed a method that relaxes the assumption that treated and control units follow parallel paths in the absence of treatment. This approach, integrating the synthetic control method with linear fixed effects models, enhances the efficiency and interpretability of DID analysis, proving beneficial for empirical research like voter turnout studies (Xu, 2016).
Best Practices in Public Health Policy Research
Wing, Simon, and Bello-Gomez (2018) focused on the application of DID in public health policy research, particularly when randomized controlled trials (RCTs) are infeasible. They emphasized the importance of constructing comparison groups, sensitivity analyses, and robustness checks in DID designs to validate its assumptions, thereby making it a feasible method for studying causal relationships in public health settings (Wing, Simon, & Bello-Gomez, 2018).
Evaluating Scientific Disputes
In a unique approach to resolving scientific disputes, Latham, Erez, and Locke (1988) applied the DID methodology. They designed experiments to resolve discrepancies in research findings, providing a novel way to address differences in scientific procedure and interpretation. This method has potential for broader application in scientific dispute resolution (Latham, Erez, & Locke, 1988).
Role in Social Work
Reid (2001) discussed the role of science, including methodologies like DID, in social work. He argued for the importance of scientific methods in providing superior knowledge and the application of research-based knowledge in practice. This highlights the utility of DID in evaluating the effectiveness of social work interventions (Reid, 2001).
properties
IUPAC Name |
2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H99N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBJPAQPRVNHU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H99ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,3-Dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate | |
CAS RN |
127274-91-3 | |
Record name | 3H-Indolium, 2-[5-(1,3-dihydro-3,3-dimethyl-1-octadecyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-3,3-dimethyl-1-octadecyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127274-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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